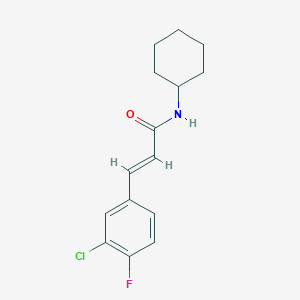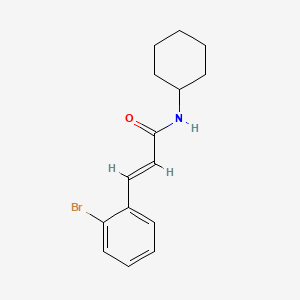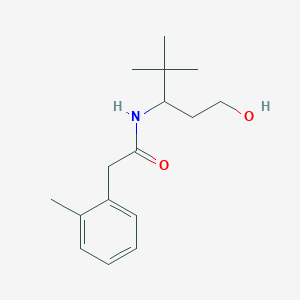
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride, also known as DMAPT, is a small molecule inhibitor that has shown potential in cancer research. It works by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival.
Wirkmechanismus
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride inhibits NF-κB activity by targeting the upstream kinase IKKβ, which is responsible for activating NF-κB. This compound binds to the active site of IKKβ and prevents its phosphorylation, thereby inhibiting NF-κB activation. This leads to decreased expression of genes involved in inflammation, cell survival, and proliferation, and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces apoptosis by activating caspases, a family of proteins that are responsible for initiating programmed cell death. It also inhibits the expression of genes involved in angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different types of cancer.
Zukünftige Richtungen
Despite its potential, there is still much to be learned about 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride and its effects in cancer cells. Future research should focus on identifying the optimal dose and route of administration for this compound, as well as its effects in different types of cancer. In addition, researchers should investigate the potential of this compound in combination with other therapies, such as immunotherapy and targeted therapy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on NF-κB signaling.
Synthesemethoden
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride can be synthesized using a simple, two-step reaction. In the first step, 4,5-dimethylpyrrolidin-3-ylthiophene-2-sulfonamide is reacted with thionyl chloride to form the corresponding sulfonyl chloride. In the second step, the sulfonyl chloride is reacted with hydrochloric acid to form this compound hydrochloride. The overall yield of this reaction is around 50%.
Wissenschaftliche Forschungsanwendungen
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been extensively studied in cancer research due to its ability to inhibit NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. It is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting NF-κB activity, this compound has been shown to induce apoptosis (cell death) in cancer cells and sensitize them to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c1-7-5-10(15-8(7)2)16(13,14)12-9-3-4-11-6-9;/h5,9,11-12H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZPSEMNKPTHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC2CCNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)

![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)

![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)


![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
